molecular formula C22H38O2 B10767331 Docosa-13,16,19-trienoic acid

Docosa-13,16,19-trienoic acid

Cat. No.: B10767331
M. Wt: 334.5 g/mol
InChI Key: WBBQTNCISCKUMU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of docosa-13,16,19-trienoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the chemical synthesis starting from commercially available fatty acid precursors. The process involves multiple steps of elongation and desaturation, often catalyzed by specific enzymes or chemical reagents .

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation or extraction from natural sources such as marine organisms. Microbial fermentation involves genetically engineered microorganisms that can produce the desired fatty acid through metabolic pathways .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Docosa-13,16,19-trienoic acid is unique due to its specific double bond positions and its role as a precursor for longer-chain omega-3 fatty acids. Its distinct structure allows it to participate in unique biochemical pathways and exert specific biological effects .

Properties

Molecular Formula

C22H38O2

Molecular Weight

334.5 g/mol

IUPAC Name

docosa-13,16,19-trienoic acid

InChI

InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10H,2,5,8,11-21H2,1H3,(H,23,24)

InChI Key

WBBQTNCISCKUMU-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCCCCC(=O)O

Origin of Product

United States

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